![molecular formula C40H40F2O9S2 B14007246 Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the adamantane-1-carbonyl precursor, followed by its reaction with other reagents to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can result in the replacement of specific functional groups .
Applications De Recherche Scientifique
Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals. In industry, this compound may be utilized in the production of advanced materials or as a component in specialized chemical formulations .
Mécanisme D'action
The mechanism of action of Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The triphenylsulfonium group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The adamantane moiety may contribute to the compound’s stability and its ability to interact with hydrophobic environments. The difluoroethane sulfonate group can participate in various chemical reactions, influencing the compound’s overall reactivity and behavior .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triphenylsulfonium salts, adamantane derivatives, and difluoroethane sulfonates.
Propriétés
Formule moléculaire |
C40H40F2O9S2 |
|---|---|
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
2-[2-(adamantane-1-carbonyloxy)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl]oxy-1,1-difluoroethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C22H26F2O9S.C18H15S/c23-22(24,34(28,29)30)8-31-18(25)14-12-4-13-15(14)19(26)32-16(13)17(12)33-20(27)21-5-9-1-10(6-21)3-11(2-9)7-21;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h9-17H,1-8H2,(H,28,29,30);1-15H/q;+1/p-1 |
Clé InChI |
CKZHROTTYAFPLK-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4C5CC6C4OC(=O)C6C5C(=O)OCC(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


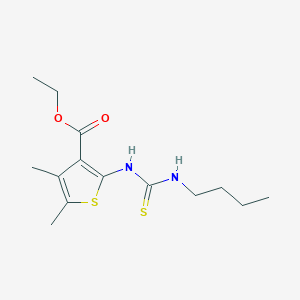
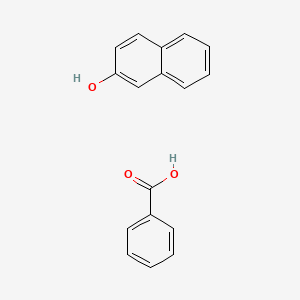

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)

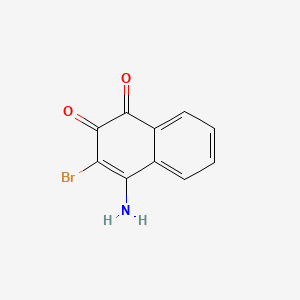

![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
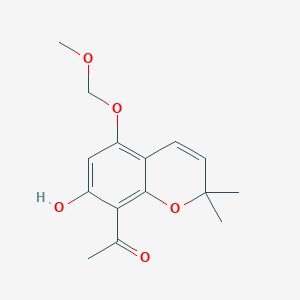
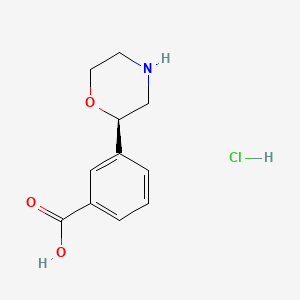
![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)
![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
